methyl (1R,2R)-2-methylcyclopent-3-ene-1-carboxylate

Description

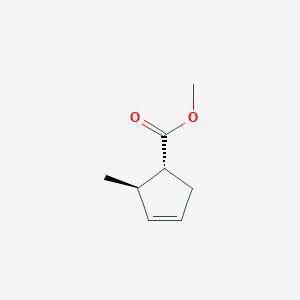

Methyl (1R,2R)-2-methylcyclopent-3-ene-1-carboxylate is a chiral cyclopentene derivative characterized by a methyl group at the C2 position and a methyl ester moiety at C1. This compound belongs to a class of cyclopentene carboxylates, which are of interest in pharmaceutical and synthetic chemistry due to their conformational rigidity and versatility as intermediates.

Properties

CAS No. |

63255-72-1 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

methyl (1R,2R)-2-methylcyclopent-3-ene-1-carboxylate |

InChI |

InChI=1S/C8H12O2/c1-6-4-3-5-7(6)8(9)10-2/h3-4,6-7H,5H2,1-2H3/t6-,7-/m1/s1 |

InChI Key |

KOIOQUNLIZTNKL-RNFRBKRXSA-N |

Isomeric SMILES |

C[C@@H]1C=CC[C@H]1C(=O)OC |

Canonical SMILES |

CC1C=CCC1C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Enantioselective Spirocyclization Followed by Acidic Azlactone Opening (One-Pot Procedure)

A more advanced and stereoselective approach involves a sequential one-pot procedure that combines an enantioselective spirocyclization reaction with acidic opening of an azlactone intermediate to yield the cyclopentene derivative with high enantiomeric excess.

- The reaction uses a palladium catalyst system with a chiral organic catalyst (2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine).

- The spirocyclization occurs under mild conditions in ethyl acetate.

- After completion, the crude product is treated with trimethylsilyl chloride and methanol at 45 °C to open the azlactone ring acidically.

- The product is purified by silica gel chromatography.

Reaction Conditions and Yields:

| Step | Reagents/Conditions | Yield (%) | Enantiomeric Excess (%) | Notes |

|---|---|---|---|---|

| Spirocyclization | Pd$$2$$(dba)$$3$$ (0.01 equiv), chiral catalyst (0.15 equiv), EtOAc, RT | 68–93 | 93–99 | One-pot with acidic opening |

| Acidic Azlactone Opening | Trimethylsilyl chloride (3 equiv), MeOH, 45 °C, 2 h | - | - | In situ HCl generation facilitates ring opening |

| Entry | Catalyst | Solvent | Time (h) | Diastereomeric Ratio | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|

| 10 | I | Toluene | 1 | 2.5:1 | 93 | 95/98 |

| 11 | I | CH$$2$$Cl$$2$$ | 2 | 2.6:1 | 81 | 96/98 |

| 12 | I | THF | 4 | 2.5:1 | 68 | 93/94 |

| 14 d | I | EtOAc | 1 | 3.1:1 | 89 | 98/99 |

Notes: "I" refers to the chiral catalyst; yields and enantiomeric excess determined by $$ ^1H $$ NMR and chiral HPLC respectively. Entry 14d uses 1 mol % Pd$$_2$$(dba)$$_3$$.

This method is notable for achieving high stereoselectivity and yield, making it suitable for the preparation of enantiomerically enriched methyl (1R,2R)-2-methylcyclopent-3-ene-1-carboxylate derivatives.

Asymmetric Heck Reaction and Desymmetrization of Cyclic Olefins

Another approach to obtain enantiopure methyl cyclopentene carboxylates involves asymmetric Heck reactions, which can desymmetrize cyclic olefins to introduce chirality.

- The reaction is typically conducted under argon in a Schlenk tube.

- The starting material, cyclopent-3-ene-1-carboxylic acid or its methyl ester, undergoes palladium-catalyzed coupling with aryl triflates.

- The reaction temperature is around 60 °C, with reaction times of 15 hours.

- The products are isolated by flash chromatography with high yields (up to 95%) and excellent enantiomeric excess (up to 98%).

| Substrate | Catalyst/Conditions | Yield (%) | Enantiomeric Excess (%) | Notes |

|---|---|---|---|---|

| Methyl cyclopent-2-ene-1-carboxylate + p-benzoylphenyl triflate | Pd catalyst, 60 °C, 15 h | 95 | 98 | Flash chromatography purification |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Enantiomeric Excess (%) | Comments |

|---|---|---|---|---|

| Direct Esterification | Methyl iodide, K$$2$$CO$$3$$, DMF, RT | 87 | Not specified | Simple, non-stereoselective |

| One-Pot Enantioselective Spirocyclization + Azlactone Opening | Pd$$2$$(dba)$$3$$, chiral catalyst, EtOAc, TMSCl, MeOH, 45 °C | 68–93 | 93–99 | High stereoselectivity, mild conditions |

| Asymmetric Heck Reaction | Pd catalyst, aryl triflates, 60 °C, 15 h | Up to 95 | Up to 98 | Allows functionalization, high stereocontrol |

Research Findings and Notes

- The one-pot procedure combining spirocyclization and acidic azlactone opening is particularly effective for producing this compound with high enantiomeric purity and good yields. The use of trimethylsilyl chloride generates HCl in situ, facilitating the azlactone ring opening without isolation of intermediates.

- Solvent choice influences both yield and stereoselectivity; ethyl acetate and toluene provide optimal results.

- The asymmetric Heck reaction approach is versatile for introducing diverse substituents, enabling further derivatization of the cyclopentene scaffold with retention of stereochemistry.

- Direct esterification is practical for bulk synthesis but lacks stereochemical control, limiting its use when enantiopure products are required.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2R)-2-methylcyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C₇H₁₀O₂

- Molecular Weight: 126.15 g/mol

- IUPAC Name: Methyl (1R,2R)-2-methylcyclopent-3-ene-1-carboxylate

The compound features a cyclopentene structure with a carboxylate group, contributing to its reactivity and potential utility in synthetic chemistry.

Medicinal Chemistry Applications

This compound has been investigated for its pharmacological properties, particularly as a precursor in the synthesis of various bioactive compounds.

Synthesis of Muscarinic Receptor Modulators

Recent studies have highlighted the use of methyl cyclopent-3-ene-1-carboxylate in synthesizing allosteric modulators for muscarinic acetylcholine receptors. These compounds have shown promise in enhancing receptor activity, which is crucial for developing treatments for neurological disorders.

Case Study:

A patent describes the synthesis of compounds that act on the M4 muscarinic receptor, utilizing methyl cyclopent-3-ene-1-carboxylate as a key intermediate. The compounds demonstrated significant modulation of receptor activity, suggesting potential therapeutic applications in conditions such as schizophrenia and Alzheimer's disease .

Organic Synthesis

This compound serves as an important building block in organic synthesis due to its unique structural features.

Synthesis of Complex Molecules

The compound is utilized in various synthetic pathways to create complex organic molecules. Its reactivity allows for diverse transformations, including functional group modifications and cycloaddition reactions.

Data Table: Synthesis Applications

Agricultural Chemistry

This compound has potential applications in agricultural chemistry as a pheromone or attractant for pest management.

Case Study:

Research indicates that derivatives of this compound can be effective as insect attractants or repellents, contributing to integrated pest management strategies. The specificity of these compounds can lead to reduced reliance on broad-spectrum pesticides, promoting environmentally friendly practices .

Mechanism of Action

The mechanism by which methyl (1R,2R)-2-methylcyclopent-3-ene-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Hydrophilicity : The hydroxymethyl-substituted analog () exhibits greater polarity than the target compound due to the -CH2OH group, improving aqueous solubility .

- Reactivity : The oxo and methoxy groups in ’s compound introduce sites for nucleophilic attack or hydrogen bonding, altering stability and interaction profiles compared to the methyl-substituted parent structure .

Biological Activity

Methyl (1R,2R)-2-methylcyclopent-3-ene-1-carboxylate is a compound of interest due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 140.18 g/mol

- CAS Number : 63255-72-1

This compound features a cyclopentene ring with a carboxylate ester functional group, which contributes to its reactivity and interaction with biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that compounds with similar structures exhibit varying degrees of activity against bacteria and fungi. For instance, derivatives of cyclopentene compounds have shown promising results in inhibiting the growth of pathogenic microorganisms.

Cytotoxicity and Antiproliferative Effects

Cytotoxicity studies are essential for evaluating the safety and therapeutic potential of new compounds. This compound has been evaluated for its effects on various cancer cell lines. Preliminary data suggest that it may exhibit antiproliferative activity, which could be linked to its ability to interfere with cellular processes such as protein synthesis or cell cycle progression.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves cyclization reactions that can be optimized for yield and purity. Understanding the structure-activity relationship is crucial for enhancing its biological efficacy.

Synthetic Route Example

A common synthetic route includes:

- Starting Material : 2-methylcyclopentene.

- Reagents : Appropriate carboxylic acid derivatives.

- Conditions : Acid-catalyzed reactions at controlled temperatures.

This method allows for the efficient production of the compound while maintaining structural integrity.

Case Study 1: Antimicrobial Activity

In a study published in Natural Product Communications, this compound was tested against various strains of bacteria. The results indicated significant inhibition of growth in certain Gram-positive bacteria, suggesting potential use as an antimicrobial agent in pharmaceutical applications .

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that at certain concentrations, the compound induced apoptosis in treated cells, highlighting its potential as a chemotherapeutic agent .

Q & A

Basic Synthesis and Characterization

Q: What are the established synthetic routes for methyl (1R,2R)-2-methylcyclopent-3-ene-1-carboxylate, and how are stereochemical outcomes controlled? A: The compound is typically synthesized via stereoselective cyclization or asymmetric catalysis. For example, cyclopropane derivatives (e.g., rac-methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate hydrochloride) use chiral auxiliaries or enantioselective catalysts to control stereochemistry . Key reaction parameters include temperature (e.g., low temperatures to minimize racemization), solvent polarity (to stabilize transition states), and catalyst choice (e.g., Rh or Pd complexes for asymmetric hydrogenation). Post-synthesis, intermediates are often purified via recrystallization or chiral chromatography to enhance enantiomeric excess (e.g., >98% ee) .

Advanced Stereochemical Analysis

Q: How can researchers resolve contradictions in stereochemical assignments for this compound, particularly when comparing computational and experimental data? A: Discrepancies often arise from limitations in computational models (e.g., DFT approximations) or experimental artifacts (e.g., crystal packing effects in X-ray diffraction). To resolve these:

- Combine multiple spectroscopic techniques (e.g., NOESY NMR to confirm spatial proximity of substituents) .

- Compare experimental optical rotation with computed values using advanced polarizability models .

- Validate crystal structures against Hirshfeld surface analysis to identify non-covalent interactions distorting stereochemical interpretations .

Analytical Methodologies

Q: Which analytical techniques are most reliable for confirming the stereochemical purity and structural integrity of this compound? A:

- Chiral HPLC/GC : Effective for quantifying enantiomeric excess (e.g., using Chiralpak AD-H columns) .

- Vibrational Circular Dichroism (VCD) : Provides direct evidence of absolute configuration by correlating experimental and theoretical spectra .

- X-ray Crystallography : Critical for unambiguous stereochemical assignment, especially when coupled with Cambridge Structural Database (CSD) comparisons .

Reactivity and Functionalization

Q: How does the strained cyclopentene ring influence the compound’s reactivity in ring-opening or cycloaddition reactions? A: The cyclopentene ring’s angle strain enhances reactivity in:

- Diels-Alder Reactions : Acts as a dienophile due to electron-deficient double bonds. Reaction rates correlate with solvent polarity (e.g., acetonitrile accelerates kinetics) .

- Ring-Opening Metathesis : Catalyzed by Grubbs’ catalysts to generate functionalized linear dienes, useful in polymer chemistry .

- Epoxidation : Stereoselective epoxidation with m-CPBA or enzymatic methods (e.g., Candida antarctica lipase B) yields trans-epoxides .

Applications in Asymmetric Catalysis

Q: In what catalytic systems has this compound been employed as a chiral building block or ligand? A:

- Ligand Design : The ester and cyclopentene groups coordinate transition metals (e.g., Pd in cross-coupling reactions), enhancing enantioselectivity in C–C bond formation .

- Organocatalysis : Derivatives act as hydrogen-bond donors in asymmetric aldol reactions (e.g., with proline-based catalysts) .

- Biocatalysis : Engineered enzymes (e.g., ketoreductases) utilize the compound’s rigidity for stereospecific reductions .

Stability and Handling Protocols

Q: What are the best practices for storing and handling this compound to prevent decomposition or racemization? A:

- Storage : Under inert atmosphere (argon) at –20°C to slow hydrolysis of the ester group. Desiccants (e.g., silica gel) prevent moisture uptake .

- Handling : Use glass-coated vials to minimize adsorption on plastic surfaces. Avoid prolonged exposure to UV light, which can induce [2+2] cycloaddition side reactions .

- Decomposition Monitoring : Regular HPLC analysis to detect racemization or ester hydrolysis products (e.g., free carboxylic acids) .

Computational Modeling

Q: How can molecular dynamics (MD) simulations predict the compound’s behavior in solvent environments or protein binding? A:

- Solvent Effects : MD simulations with explicit solvent models (e.g., water or DMSO) reveal conformational preferences (e.g., equatorial vs. axial substituent orientations) .

- Protein Docking : Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites (e.g., cyclooxygenase inhibition studies) .

- Free Energy Perturbation (FEP) : Quantifies enantiomer binding affinity differences in chiral recognition systems .

Data Reproducibility Challenges

Q: What factors contribute to variability in reported synthetic yields, and how can they be mitigated? A: Variability arises from:

- Catalyst Batch Differences : Metal impurities in commercial catalysts reduce efficiency. Use ICP-MS to verify catalyst purity .

- Oxygen Sensitivity : Radical-mediated steps require rigorous degassing (freeze-pump-thaw cycles) .

- Scale-Up Effects : Optimize mixing efficiency (e.g., microreactors for exothermic reactions) to maintain stereoselectivity at larger scales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.